3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This compound is characterized by the presence of a tert-butyl group, a methyl group, and a propanoic acid moiety attached to the oxazole ring
Mechanism of Action
Target of Action
Oxazole derivatives, which this compound is a part of, have been found to have a wide spectrum of biological activities .
Mode of Action
Without specific information on “3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid”, it’s difficult to provide a detailed mode of action. Oxazole derivatives are known to interact with various biological targets due to the presence of hetero atoms .
Biochemical Pathways
Oxazole derivatives have been found to affect various pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl acetoacetate with an appropriate amine, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The oxazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (e.g., bromine, chlorine) or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-4-methyl-1,3-oxazole: Lacks the propanoic acid moiety, which may affect its reactivity and applications.
3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)acetic acid: Similar structure but with an acetic acid group instead of propanoic acid, potentially leading to different chemical and biological properties.
2,4-Dimethyl-1,3-oxazole: Lacks the tert-butyl group, which can influence its stability and reactivity.
Uniqueness
3-(2-Tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of the tert-butyl group provides steric hindrance, potentially enhancing the compound’s stability. The propanoic acid moiety introduces acidity, allowing for interactions with bases and other nucleophiles. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-tert-butyl-4-methyl-1,3-oxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7-8(5-6-9(13)14)15-10(12-7)11(2,3)4/h5-6H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAWWLYQCCXVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)C(C)(C)C)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.